molecular formula C18H17F2N3O2 B2407443 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941909-03-1

1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2407443
CAS No.: 941909-03-1
M. Wt: 345.35
InChI Key: ZPINPNVURJWTQM-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a difluorophenyl group and an indole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Difluorophenyl Isocyanate: The final step involves the reaction of the alkylated indole with 2,4-difluorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety can bind to specific sites on proteins, modulating their activity. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

    1-(2,4-difluorophenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.

Uniqueness

1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of the methoxyethyl group, which can influence its chemical properties, such as solubility and reactivity, as well as its biological interactions and potential therapeutic applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-7-6-12(19)10-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINPNVURJWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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